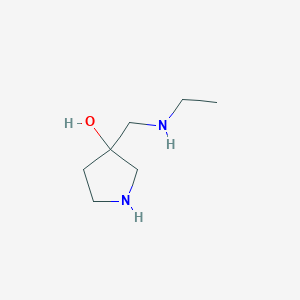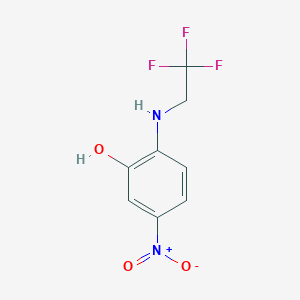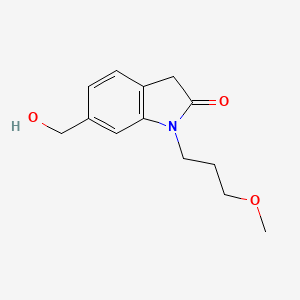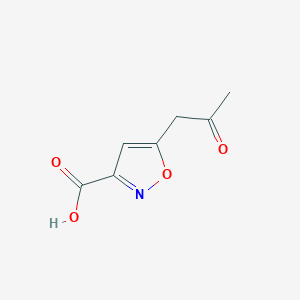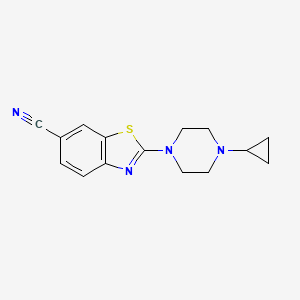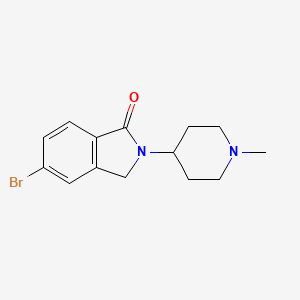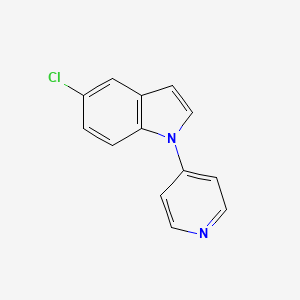![molecular formula C11H18O6 B8391998 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8391998.png)
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure. It is primarily used in various industrial applications, including the synthesis of dyes, pigments, and sealants. This compound is also utilized as a catalyst or ligand in organic synthesis reactions due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes esterification, protection, and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
化学反应分析
Types of Reactions
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst or ligand in various reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, sealants, and other chemical products.
作用机制
The mechanism of action of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or ligand, facilitating various chemical reactions. Its unique structure allows it to participate in complex reaction mechanisms, influencing the rate and outcome of these processes.
相似化合物的比较
Similar Compounds
- 2-methylpropan-2-yl 4-(ethoxycarbonyl)-5-(2-hydroxyethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
Uniqueness
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications.
属性
分子式 |
C11H18O6 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O6/c1-5-16-10(15)7(9(13)14)6-8(12)17-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14) |
InChI 键 |
YNHUTZSDIKVVOT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

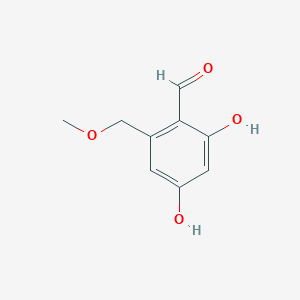
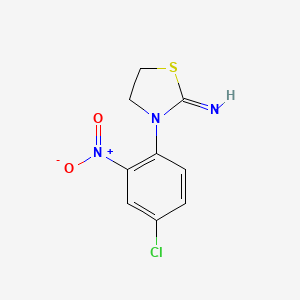
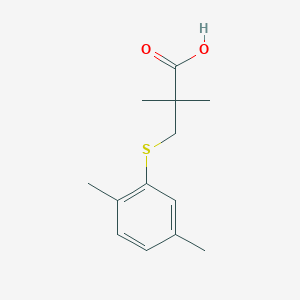
![Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate](/img/structure/B8391928.png)
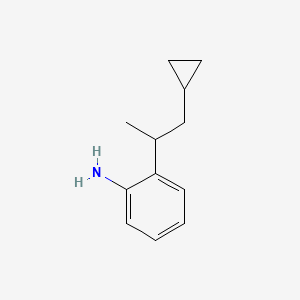
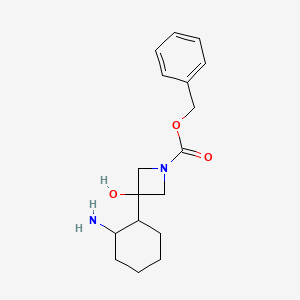
![N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8391946.png)
